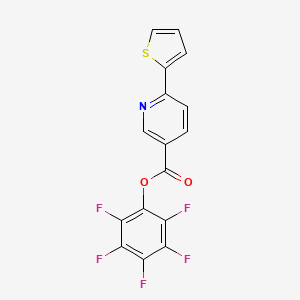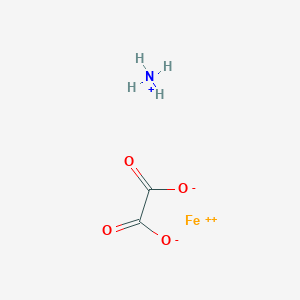
Oxalic acid, ammonium iron salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid, ammonium iron salt, also known as ammonium iron(III) oxalate, is a coordination compound that consists of oxalic acid, ammonium ions, and iron ions. This compound is commonly used in various chemical and industrial applications due to its unique properties, including its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxalic acid, ammonium iron salt typically involves the reaction of ammonium iron(II) sulfate with oxalic acid. The process can be summarized in the following steps:
Formation of Iron(II) Oxalate: Dissolve ammonium iron(II) sulfate in warm water and add oxalic acid. This results in the precipitation of iron(II) oxalate. [ \text{Fe(NH}_4\text{)_2(SO}_4\text{)_2} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{FeC}_2\text{O}_4 + 2\text{NH}_4\text{HSO}_4 ]
Oxidation to Iron(III) Oxalate: The iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide. [ 2\text{FeC}_2\text{O}_4 + \text{H}_2\text{O}_2 \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 + 2\text{H}_2\text{O} ]
Formation of Ammonium Iron(III) Oxalate: Finally, the iron(III) oxalate is treated with ammonium oxalate to form ammonium iron(III) oxalate. [ \text{Fe}_2(\text{C}_2\text{O}_4)_3 + 6\text{NH}_4\text{C}_2\text{O}_4 \rightarrow 2\text{(NH}_4\text{)_3[Fe(C}_2\text{O}_4\text{)_3]} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid, ammonium iron salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron ions in the compound can participate in redox reactions, where iron(III) can be reduced to iron(II) and vice versa.
Complexation Reactions: The oxalate ions can form stable complexes with other metal ions, making it useful in analytical chemistry.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize iron(II) to iron(III).
Reducing Agents: Ascorbic acid can be used to reduce iron(III) to iron(II).
Complexing Agents: Ammonium oxalate is used to form stable complexes with iron ions.
Major Products Formed
Iron(III) Oxalate: Formed during the oxidation of iron(II) oxalate.
Ammonium Iron(III) Oxalate: The final product formed by the reaction of iron(III) oxalate with ammonium oxalate.
Scientific Research Applications
Oxalic acid, ammonium iron salt has numerous applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the determination of calcium and other metal ions.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron chelation therapy for treating iron overload conditions.
Industry: Utilized in the textile industry for dyeing and printing processes, and in the cleaning industry for rust removal.
Mechanism of Action
The mechanism of action of oxalic acid, ammonium iron salt involves its ability to form stable complexes with metal ions. The oxalate ions act as chelating agents, binding to metal ions and forming soluble complexes. This property is particularly useful in applications such as rust removal, where the compound converts insoluble iron compounds into soluble forms.
Comparison with Similar Compounds
Similar Compounds
Ammonium Oxalate: Similar in structure but lacks the iron component.
Iron(III) Oxalate: Contains iron and oxalate but does not include ammonium ions.
Calcium Oxalate: Another oxalate compound commonly found in kidney stones.
Uniqueness
Oxalic acid, ammonium iron salt is unique due to its combination of ammonium, iron, and oxalate ions, which allows it to form stable complexes with a variety of metal ions. This makes it particularly useful in analytical chemistry and industrial applications where metal ion complexation is required.
Properties
CAS No. |
55488-87-4 |
|---|---|
Molecular Formula |
C2H5FeNO4+3 |
Molecular Weight |
162.91 g/mol |
IUPAC Name |
azane;iron(3+);oxalic acid |
InChI |
InChI=1S/C2H2O4.Fe.H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H3/q;+3; |
InChI Key |
ZSRAFDCPHFEOTD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2] |
Canonical SMILES |
C(=O)(C(=O)O)O.N.[Fe+3] |
Key on ui other cas no. |
55488-87-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


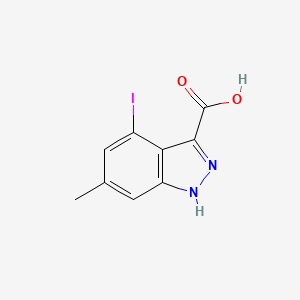
![2-Bromo-5,7-dichlorobenzo[d]thiazole](/img/structure/B1613189.png)
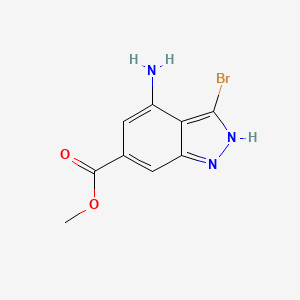
![Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-](/img/structure/B1613194.png)
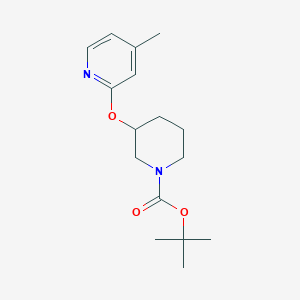
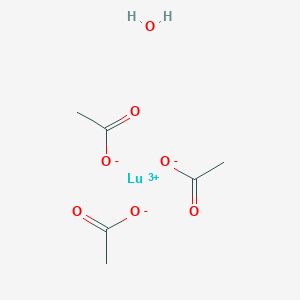
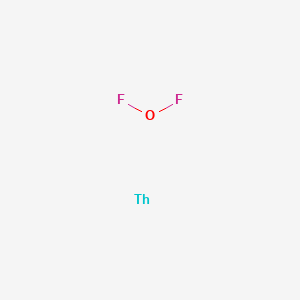
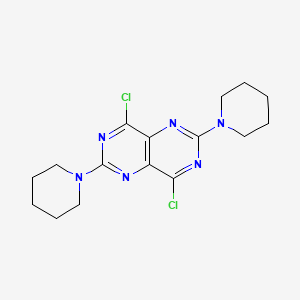


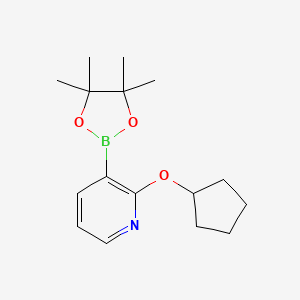
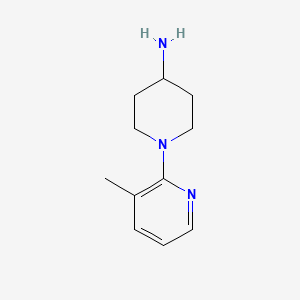
![N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1613209.png)
